

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzamide

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Compound of Interest

Compound Name: **4-Methoxy-3-nitrobenzamide**

Cat. No.: **B082155**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral analysis of **4-Methoxy-3-nitrobenzamide**. The information is curated for professionals in research, scientific, and drug development fields, presenting detailed data and methodologies to support advanced studies and applications of this compound.

Molecular Structure and Properties

4-Methoxy-3-nitrobenzamide is a substituted aromatic compound with the chemical formula $C_8H_8N_2O_4$ and a molecular weight of 196.16 g/mol. The molecule consists of a benzene ring substituted with a methoxy group ($-OCH_3$), a nitro group ($-NO_2$), and a carboxamide group ($-CONH_2$). The systematic IUPAC name for this compound is **4-methoxy-3-nitrobenzamide**.

The structural arrangement of these functional groups dictates the molecule's chemical reactivity and physical properties. The electron-donating methoxy group and the electron-withdrawing nitro and amide groups influence the electron density distribution within the aromatic ring, making it a versatile intermediate in organic synthesis.

Below is a 2D representation of the molecular structure of **4-Methoxy-3-nitrobenzamide**:

Caption: 2D structure of **4-Methoxy-3-nitrobenzamide**.

Table 1: Physicochemical Properties of **4-Methoxy-3-nitrobenzamide**

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O ₄	-
Molecular Weight	196.16 g/mol	-
InChIKey	PCQFJXUTKOUTRW-UHFFFAOYSA-N	[1]
SMILES	COc1ccc(cc1--INVALID-LINK--=O)C(N)=O	[1]
Melting Point	175 °C	[1]

Synthesis of 4-Methoxy-3-nitrobenzamide

A common and effective method for the synthesis of **4-Methoxy-3-nitrobenzamide** involves the amidation of 4-methoxy-3-nitrobenzoic acid. This process typically involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Amidation of 4-Methoxy-3-nitrobenzoic Acid

This protocol is adapted from the general procedure for the synthesis of similar benzamide derivatives.

Materials:

- 4-Methoxy-3-nitrobenzoic acid
- Thionyl chloride (SOCl₂)
- Concentrated ammonium hydroxide (NH₄OH)
- Toluene (or another suitable inert solvent)
- Dichloromethane (or another suitable aprotic solvent)

- Ice

Procedure:

- Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (1.0 equivalent) in toluene. Add thionyl chloride (2.0 equivalents) dropwise to the suspension. Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 4-methoxy-3-nitrobenzoyl chloride.
- Amidation: Dissolve the crude acyl chloride in a dry aprotic solvent such as dichloromethane. In a separate beaker, cool a solution of concentrated ammonium hydroxide in an ice bath. Slowly add the acyl chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.
- Product Isolation: Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature. The solid product, **4-Methoxy-3-nitrobenzamide**, will precipitate out of the solution.
- Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.



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Caption: Synthesis workflow for **4-Methoxy-3-nitrobenzamide**.

Spectroscopic Analysis

The structural elucidation of **4-Methoxy-3-nitrobenzamide** is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the target molecule is not readily available in a consolidated form, the following sections provide predicted and comparative data based on structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Methoxy-3-nitrobenzamide** is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for **4-Methoxy-3-nitrobenzamide**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic-H (ortho to amide)	~8.2	d
Aromatic-H (ortho to nitro)	~7.8	dd
Aromatic-H (ortho to methoxy)	~7.2	d
Methoxy (-OCH ₃)	~4.0	s
Amide (-NH ₂)	~7.5 and ~7.9 (broad)	s

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the nature of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for **4-Methoxy-3-nitrobenzamide**

Carbon	Predicted Chemical Shift (ppm)
C=O (amide)	~167
C-OCH ₃	~158
C-NO ₂	~140
C-CONH ₂	~133
Aromatic CH	110 - 130
-OCH ₃	~57

FT-IR Spectroscopy

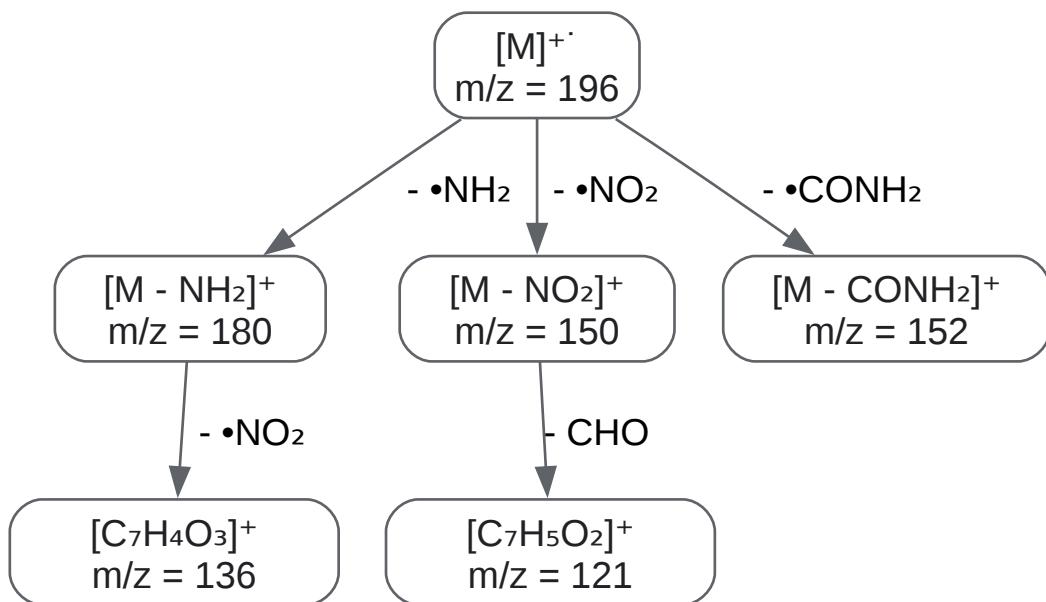
The FT-IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amide, nitro, and methoxy groups, as well as the aromatic ring.

Table 4: Characteristic FT-IR Absorption Bands for **4-Methoxy-3-nitrobenzamide**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amide)	3400 - 3200	Medium
C-H Stretch (aromatic)	3100 - 3000	Medium
C=O Stretch (amide)	~1660	Strong
N-O Stretch (nitro, asymmetric)	~1530	Strong
N-O Stretch (nitro, symmetric)	~1350	Strong
C-O Stretch (methoxy)	~1250	Strong

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of **4-Methoxy-3-nitrobenzamide** under electron ionization (EI) is expected to proceed through characteristic losses of functional groups.



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Caption: Proposed mass spectrometry fragmentation pathway.

Potential Biological Activity

While specific biological activity for **4-Methoxy-3-nitrobenzamide** is not extensively documented, the broader class of nitrobenzamides has been investigated for various therapeutic applications.

- **Anticancer Activity:** Some nitrobenzamide derivatives have shown potential as anticancer agents. Their mechanism of action can involve the inhibition of key enzymes in cancer cell proliferation and survival.
- **PARP Inhibition:** Benzamide-containing compounds are known to be inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a class of targeted cancer therapies. The nitro and methoxy substitutions on the benzamide scaffold could modulate its interaction with the PARP active site.

Further research is required to elucidate the specific biological targets and therapeutic potential of **4-Methoxy-3-nitrobenzamide**.

Conclusion

4-Methoxy-3-nitrobenzamide is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. This technical guide has provided a detailed overview of its molecular structure, properties, a plausible synthetic route, and predicted spectroscopic data. The information presented herein serves as a valuable resource for researchers and scientists working with this and related compounds, facilitating further investigation into its chemical and biological properties.

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References

- 1. spectrabase.com [spectrabase.com]
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